molecular formula C6H14NO5P B12873206 (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid

(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid

Cat. No.: B12873206
M. Wt: 211.15 g/mol
InChI Key: SFSPHKZOPAHBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is a compound that features a phosphonic acid group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid typically involves the reaction of a pyrrolidine derivative with a phosphonic acid precursor. One common method is the reaction of 3-pyrrolidinol with diethyl phosphite under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications .

Mechanism of Action

The mechanism of action of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is unique due to the presence of both the pyrrolidine ring and the phosphonic acid group.

Properties

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

IUPAC Name

2-(1,5-dihydroxypyrrolidin-3-yl)ethylphosphonic acid

InChI

InChI=1S/C6H14NO5P/c8-6-3-5(4-7(6)9)1-2-13(10,11)12/h5-6,8-9H,1-4H2,(H2,10,11,12)

InChI Key

SFSPHKZOPAHBMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1O)O)CCP(=O)(O)O

Origin of Product

United States

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